8-[2-(4-fluorophenoxy)ethoxy]quinoline
Description
8-[2-(4-Fluorophenoxy)ethoxy]quinoline is a synthetic quinoline derivative characterized by a quinoline core substituted at the 8-position with an ethoxy linker bearing a 4-fluorophenoxy group. This structural motif is critical for its physicochemical and biological properties. Quinoline derivatives are renowned for their diverse bioactivities, including anticancer, antiviral, and antiplasmodial effects . The incorporation of fluorine and ethoxy-phenoxy groups enhances metabolic stability, lipophilicity, and target binding affinity, making this compound a focus of pharmacological research .
Properties
IUPAC Name |
8-[2-(4-fluorophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEOLOFGZVIRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-fluorophenoxy)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-chloroethanol.
Etherification: 4-fluorophenol reacts with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluorophenoxy)ethanol.
Quinoline Formation: The intermediate 2-(4-fluorophenoxy)ethanol undergoes a reaction with 8-hydroxyquinoline in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-fluorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[2-(4-fluorophenoxy)ethoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antineoplastic, and antiviral activities.
Biology: The compound is studied for its enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways.
Industry: It is used as a component in the synthesis of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-[2-(4-fluorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Key Comparisons:
Insights:
- Fluorine vs. Piperidine Substitutions: The 4-fluorophenoxy group in the target compound confers higher electronegativity and metabolic resistance compared to the piperidine-substituted analog, which prioritizes solubility over membrane permeability .
- Trifluoroethoxy vs. 4-Fluorophenoxyethoxy: The trifluoroethoxy group in exhibits stronger electron-withdrawing effects, enhancing crystal packing via C–F⋯π interactions, whereas the 4-fluorophenoxyethoxy group balances lipophilicity and steric bulk .
Antiviral Activity :
- The target compound’s 4-fluorophenoxyethoxy group aligns with findings in , where fluorine atoms in quinoline-triazole conjugates (e.g., 12c) significantly improved antiviral activity against SARS-CoV-2 (SI > 50) .
Anticancer Activity :
- Quinoline derivatives with ethoxy-phenoxy groups (e.g., BPIQ in ) induce mitochondrial-dependent apoptosis in cancer cells, suggesting similar mechanisms for the target compound .
Antiplasmodial Activity :
- and highlight that 8-substituted quinolines (e.g., 8-fluoro, 8-methoxy) retain moderate antiplasmodial activity, though less potent than 7-chloro analogs . The target compound’s 4-fluorophenoxyethoxy group may follow this trend.
Solubility and Stability :
- The trifluoroethoxy derivative () forms stable crystals via hydrogen bonding, whereas the target compound’s 4-fluorophenoxyethoxy group may reduce crystallinity, favoring amorphous forms for enhanced dissolution .
- Piperidine-substituted quinolines () exhibit higher aqueous solubility (≥5 mg/mL) compared to the target compound (estimated 1–2 mg/mL) due to ionizable amines .
Toxicity :
- Ethoxy-phenoxy quinolines (e.g., ’s 7-(2-ethoxyethoxy)quinoline) show acute oral/dermal toxicity (Category 4), suggesting similar hazards for the target compound .
- Fluorine-free analogs (e.g., 8-methoxyquinolines) generally exhibit lower cytotoxicity but reduced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
